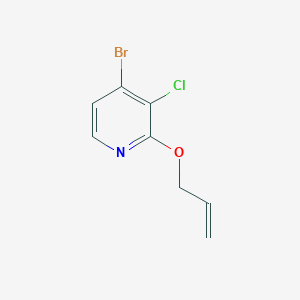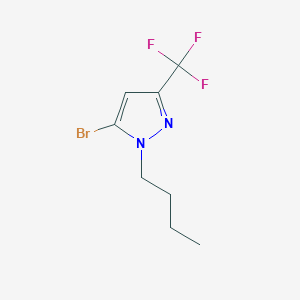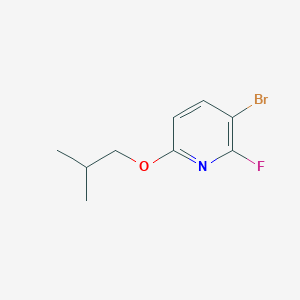
4-Bromoisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromoisoquinoline hydrochloride is a chemical compound with the molecular formula C9H6BrN·HCl. It is a derivative of isoquinoline, where a bromine atom is substituted at the 4th position of the isoquinoline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromoisoquinoline hydrochloride can be synthesized through various methods. One common method involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene, resulting in the formation of 4-bromoisoquinoline, which can then be converted to its hydrochloride salt .
Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method is selective and efficient, producing 4-bromoisoquinoline under specific conditions such as the presence of PdBr2, CuBr2, and LiBr in acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Cyclization: Palladium catalysts (PdBr2), copper bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Cyclization Products: Complex heterocyclic compounds
Scientific Research Applications
4-Bromoisoquinoline hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromoisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4th position enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromoquinoline
- 6-Bromoisoquinoline
- 7-Bromoisoquinoline
- 5-Bromoquinoline
- 3-Bromoquinoline
Uniqueness
4-Bromoisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bromoisoquinolines, it offers higher selectivity and efficiency in certain synthetic and biological applications .
Properties
IUPAC Name |
4-bromoisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGRZPPAIFKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chloro-2-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B8026962.png)
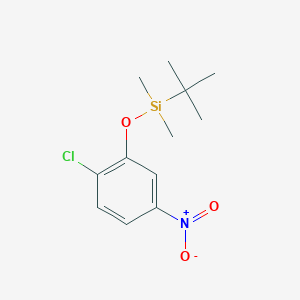
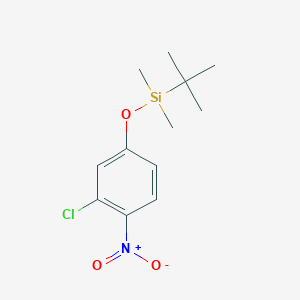
![Tert-butyl[2-(2-fluoro-4-nitrophenyl)ethoxy]dimethylsilane](/img/structure/B8026984.png)
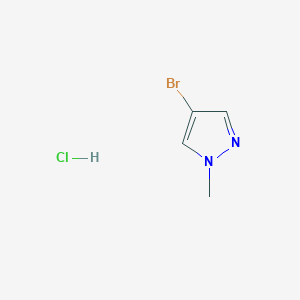
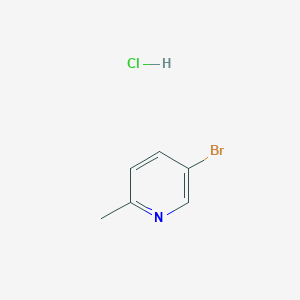
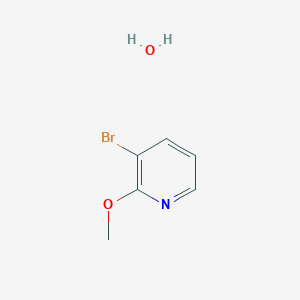
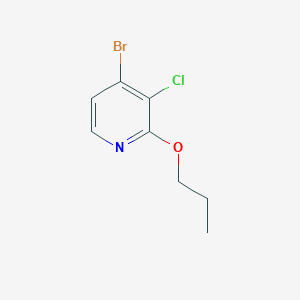
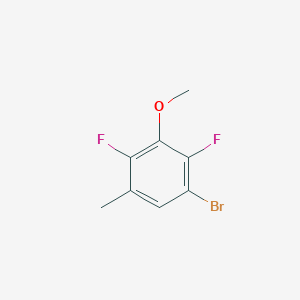
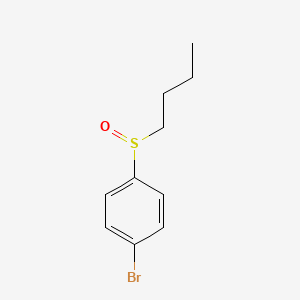
amine](/img/structure/B8027033.png)
